molecular formula C10H5Cl3N2 B1371952 4-Chloro-6-(3,4-dichlorophenyl)pyrimidine

4-Chloro-6-(3,4-dichlorophenyl)pyrimidine

Cat. No. B1371952
M. Wt: 259.5 g/mol
InChI Key: ZKFLZOHFQCUDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3,4-dichlorophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H5Cl3N2 and its molecular weight is 259.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(3,4-dichlorophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3,4-dichlorophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

4-chloro-6-(3,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-7-2-1-6(3-8(7)12)9-4-10(13)15-5-14-9/h1-5H

InChI Key

ZKFLZOHFQCUDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (2M solution, 200 ml, 400.0 mmol) was added in one portion to a stirred solution of 3,4-dichlorophenyl boronic acid (38.5 g, 201.4 mmol) and 4,6-dichloropyrimidine (50.0 g, 335.6 mmol) in dioxane (600 ml). The mixture was degassed with nitrogen for 5 minutes, after which time palladium tetrakis triphenylphosphine (7.78 g, 6.71 mmol) was added in one portion, the mixture was then heated to 90° C. and stirred at this temperature for 16 hours under a nitrogen atmosphere. After this time the reaction mixture was cooled to room temperature and concentrated. The resulting residue was dissolved in DCM (500 ml), washed sequentially with water (200 ml) then brine (200 ml) before being dried (MgSO4), filtered and concentrated to give the title compound (47.8 g, 91% yield) as a white solid which was used without further purification. Tr=2.32 min m/z (ES+) (M+H+) 258, 260.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
7.78 g
Type
reactant
Reaction Step Two
Yield
91%

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